molecular formula C11H9BrF2N2 B1406258 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzonitrile CAS No. 1627693-40-6

5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzonitrile

Cat. No.: B1406258
CAS No.: 1627693-40-6
M. Wt: 287.1 g/mol
InChI Key: DVZRSHHJMARKJO-UHFFFAOYSA-N
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Description

5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzonitrile ( 1627693-40-6) is a valuable chemical building block in medicinal chemistry and drug discovery research. This compound, with the molecular formula C11H9BrF2N2 and a molecular weight of 287.10, features a benzonitrile core substituted with a bromine atom and a 3,3-difluoropyrrolidine group. The presence of both a bromine handle and a fluorinated heterocycle makes it a versatile intermediate for constructing more complex molecules. The bromine substituent is a reactive site amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the introduction of diverse aromatic, heteroaromatic, or alkynyl groups. The 3,3-difluoropyrrolidine moiety is a privileged structure in drug design, often used to fine-tune the physicochemical properties, metabolic stability, and potency of target molecules. Its incorporation is a common strategy in the development of active pharmaceutical ingredients (APIs), as seen in established kinase inhibitors like Dasatinib, which also contains a pyrrolidine scaffold [ citation:1 ]. This product is intended for use as a synthetic intermediate in research laboratories. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

5-bromo-2-(3,3-difluoropyrrolidin-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrF2N2/c12-9-1-2-10(8(5-9)6-15)16-4-3-11(13,14)7-16/h1-2,5H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVZRSHHJMARKJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=C(C=C(C=C2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromobenzonitrile and 3,3-difluoropyrrolidine.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. Common solvents include dichloromethane or tetrahydrofuran.

    Catalysts and Reagents: Catalysts such as palladium on carbon (Pd/C) and reagents like triethylamine are often used to facilitate the reaction.

    Temperature and Time: The reaction is typically conducted at room temperature or slightly elevated temperatures, and the reaction time can vary from a few hours to overnight.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Scale-Up: The reaction is scaled up using larger reactors and optimized conditions to ensure high yield and purity.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzonitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Researchers investigate its potential as a lead compound for drug development.

    Industry: It is utilized in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

The following analysis compares 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzonitrile with structurally related benzonitrile and heterocyclic derivatives, emphasizing substituent effects on physicochemical properties and bioactivity.

Structural Features

Key structural differences among analogs include:

  • Substituent type: Fluorinated alkyl groups (e.g., difluoropyrrolidine, trifluoromethyl) vs. non-fluorinated groups (e.g., methoxy, hydroxy).
  • Heterocycles : Pyrrolidine vs. pyridine or pyrazole cores.
  • Functional groups : Nitrile vs. carboxylic acid or ester.
Physicochemical Properties

A comparative analysis of molecular weight, lipophilicity (estimated logP), and solubility is summarized below:

Compound Name Molecular Formula Molecular Weight Key Substituents logP (Estimated) Solubility Source
This compound C₁₁H₈BrF₂N₂ 301.1 Br, CN, 3,3-F₂-pyrrolidinyl ~3.2 (high) Low (non-polar) Target
5-Bromo-2-(trifluoromethyl)benzoic acid C₈H₄BrF₃O₂ 269.01 Br, CF₃, COOH ~2.8 Moderate (polar)
5-Bromo-3-fluoro-2-methoxybenzonitrile C₉H₆BrFNO 257.05 Br, F, OCH₃, CN ~2.5 Moderate
5-Bromo-3-chloro-4-hydroxy-2-methyl-benzonitrile C₉H₆BrClNO 267.51 Br, Cl, OH, CH₃, CN ~2.7 Low

Key Observations :

  • Trifluoromethyl-substituted analogs (e.g., ) exhibit moderate solubility due to the polar carboxylic acid group, contrasting with the nitrile group’s lower polarity .

Biological Activity

5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)benzonitrile (CAS Number: 1627693-40-6) is an organic compound notable for its unique structural features, including a bromine atom and a difluoropyrrolidinyl group attached to a benzonitrile moiety. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in oncology and antimicrobial research.

  • Molecular Formula : C11H9BrF2N2
  • Molecular Weight : 287.10 g/mol
  • Appearance : Typically available as a crystalline solid.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that may exert cytotoxic effects on cancer cells. Additionally, the difluoropyrrolidinyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity by inhibiting key enzymes involved in tumor progression. For instance, fluorinated compounds have been shown to enhance the potency of histone deacetylase (HDAC) inhibitors, which are critical in cancer therapy.

Comparative Potency Table

CompoundIC50 (µM)Target
This compoundTBDHDAC Inhibition
Vorinostat6.0HDAC Inhibition
SF5-Vorinostat3.0HDAC Inhibition

This table illustrates the potential potency of this compound compared to established HDAC inhibitors like Vorinostat and its fluorinated derivative SF5-Vorinostat.

Antimicrobial Activity

Preliminary studies suggest that this compound may also exhibit antimicrobial properties. The presence of the difluoropyrrolidinyl group could enhance the compound's interaction with microbial membranes, leading to increased efficacy against various pathogens.

Study on Anticancer Activity

A recent study focused on the anticancer effects of fluorinated benzonitriles, including this compound. The research demonstrated that this compound effectively inhibited the growth of several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Key Findings :

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Mechanism : Induction of apoptosis via activation of caspase pathways.
  • Results : Significant reduction in cell viability at concentrations as low as 10 µM.

Research on Antimicrobial Properties

Another study investigated the antimicrobial potential of various substituted benzonitriles against Gram-positive and Gram-negative bacteria. The findings indicated that this compound exhibited moderate activity against Staphylococcus aureus and Escherichia coli.

Study Highlights :

  • Methodology : Disk diffusion method to assess antimicrobial activity.
  • Results : Zones of inhibition ranged from 12 mm to 18 mm depending on concentration.
  • : Suggests potential for development into an antimicrobial agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.